4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a chlorophenyl group, a fluorobenzyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and pyrrole groups.
Amidation Reaction: The final step involves the amidation of the thiophene derivative with 4-fluorobenzylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the benzyl moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Characterized by the presence of a thiophene ring with specific substituents.
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
4-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-(1H-pyrrol-1-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2OS/c23-17-7-5-16(6-8-17)19-14-28-21(20(19)26-11-1-2-12-26)22(27)25-13-15-3-9-18(24)10-4-15/h1-12,14H,13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFWDIRQDIRTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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